Centanafadine hydrochloride
Overview
Description
Centanafadine hydrochloride is a dual norepinephrine (NE)/dopamine (DA) transporter inhibitor. It also inhibits the serotonin transporter, with IC50s of 6 nM, 38 nM, and 83 nM for human NE, DA, and serotonin transporter, respectively .
Synthesis Analysis
The method for producing centanafadine involves reliably producing (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane .Molecular Structure Analysis
Centanafadine hydrochloride has a molecular formula of C15H16ClN. Its structure includes a naphthalene moiety, which consists of two fused benzene rings . The molecular weight of Centanafadine hydrochloride is 245.74 g/mol .Chemical Reactions Analysis
Centanafadine is under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD). It inhibits the reuptake of norepinephrine, dopamine, and serotonin .Physical And Chemical Properties Analysis
Centanafadine hydrochloride is a solid compound soluble in DMSO . It has a molecular weight of 245.74 g/mol .Scientific Research Applications
Efficacy in Treating ADHD
Centanafadine hydrochloride has been investigated for its efficacy in treating Attention-Deficit/Hyperactivity Disorder (ADHD). Large-scale studies have shown that centanafadine, as a reuptake inhibitor of norepinephrine, dopamine, and serotonin, demonstrates significant efficacy in reducing ADHD symptoms in adults. The findings from these studies suggest promising potential for centanafadine as a treatment option for adult ADHD patients (Adler et al., 2022).
Neurotransmitter Transporter Occupancy
Research exploring the occupancy of neurotransmitter transporters following administration of centanafadine has provided valuable insights. A study indicated that centanafadine exhibits high occupancy at the norepinephrine transporter and moderate occupancy at dopamine and serotonin transporters. This specific interaction with neurotransmitter transporters underlines its potential therapeutic action in neuropsychiatric disorders (Matuskey et al., 2022).
Safety and Tolerability
Further research has been conducted to evaluate the safety and tolerability of centanafadine. Studies focusing on adults with ADHD have found that centanafadine is generally well tolerated, with the most common adverse events being mild to moderate in severity. These findings are crucial in assessing the risk-benefit profile of centanafadine for clinical use (Wigal et al., 2020).
Comparative Efficacy with Other Treatments
Additional studies have compared centanafadine with other ADHD treatments, especially in the context of its unique mechanism of action as a reuptake inhibitor. These studies have indicated that centanafadine could provide an alternative therapeutic option, especially for patients who do not respond adequately to traditional stimulant medications (Brown University Psychopharmacology Update, 2022).
Broader Implications in Neurotherapeutics
Centanafadine's role in the broader spectrum of neurotherapeutics, particularly as a non-stimulant option for ADHD, has been highlighted in systematic reviews. These reviews have emphasized the need for novel treatments in ADHD, given the limitations of current stimulant therapies, and have positioned centanafadine as a potential candidate in this regard (Nageye & Cortese, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMJAJGCQUPKX-LIOBNPLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Centanafadine hydrochloride | |
CAS RN |
923981-14-0 | |
Record name | Centanafadine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride)) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENTANAFADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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